molecular formula C5H8N2O B8568147 (S)-2,5-dihydro-1H-pyrrole-2-carboxamide

(S)-2,5-dihydro-1H-pyrrole-2-carboxamide

Numéro de catalogue: B8568147
Poids moléculaire: 112.13 g/mol
Clé InChI: JMUVYFOYOQNXDU-BYPYZUCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2,5-dihydro-1H-pyrrole-2-carboxamide is a chiral pyrroline derivative of significant interest in medicinal chemistry and drug discovery. The compound features a carboxamide functional group on a partially unsaturated 2,5-dihydro-1H-pyrrole (pyrroline) ring system, with specific stereochemistry at the 2-position. The pyrrole and pyrrolidine (saturated pyrrole) scaffolds are recognized as privileged structures in pharmaceuticals, known for their diverse biological activities and presence in numerous therapeutic agents . These heterocycles are fundamental components of many natural products and approved drugs, with applications spanning anticancer, anti-inflammatory, antiviral, and antibacterial fields . The specific (S)-enantiomer of this carboxamide derivative makes it a valuable chiral building block or intermediate for the synthesis of more complex, stereospecific bioactive molecules. Its structure suggests potential as a core scaffold for developing enzyme inhibitors or receptor modulators, given the known role of similar pyrrole-containing compounds in targeting various biological pathways . Researchers can leverage this compound in the design and development of novel therapeutic candidates. Intended Use and Handling: This product is supplied exclusively For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all appropriate safety evaluations and handling procedures in a controlled laboratory setting.

Propriétés

Formule moléculaire

C5H8N2O

Poids moléculaire

112.13 g/mol

Nom IUPAC

(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C5H8N2O/c6-5(8)4-2-1-3-7-4/h1-2,4,7H,3H2,(H2,6,8)/t4-/m0/s1

Clé InChI

JMUVYFOYOQNXDU-BYPYZUCNSA-N

SMILES isomérique

C1C=C[C@H](N1)C(=O)N

SMILES canonique

C1C=CC(N1)C(=O)N

Origine du produit

United States

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, (S)-2,5-dihydro-1H-pyrrole-2-carboxamide serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Common Reactions:

  • Oxidation: Converts to different products depending on reagents used.
  • Reduction: Can convert keto groups to hydroxyl groups.
  • Substitution: Particularly at the nitrogen atom.

(S)-2,5-dihydro-1H-pyrrole-2-carboxamide has shown potential biological activities such as:

  • Antimicrobial Activity: Studies have demonstrated effectiveness against various bacterial strains. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Antitumor Activity: In vitro studies indicate cytotoxic effects on cancer cell lines. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF7), with an IC50 value around 15 µM.
Concentration (µM)Cell Viability (%)
0100
585
1065
1545

Pharmacological Applications

The compound is being explored for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways that could affect diseases such as cancer and infections.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of various pyrrole derivatives, including (S)-2,5-dihydro-1H-pyrrole-2-carboxamide. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

Antitumor Activity Study

Research involving human breast cancer cell lines showed that treatment with (S)-2,5-dihydro-1H-pyrrole-2-carboxamide led to apoptosis and cell cycle arrest in tumor cells. This suggests a mechanism where the compound may inhibit specific signaling pathways essential for cancer cell survival.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analog: 1-Benzyl-N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrole-2-carboxamide

This compound shares the 2,5-dihydro-1H-pyrrole-2-carboxamide core but features multiple substituents, including benzyl, chlorobenzyl, methoxyphenyl, and phenyl groups. Key differences include:

  • Substituent Complexity : The analog’s bulky substituents enhance molecular weight (523.17837 g/mol) and steric hindrance compared to the simpler (S)-2,5-dihydro-1H-pyrrole-2-carboxamide.
  • Synthesis Yield : Synthesized via multicomponent reactions with 75% yield, indicating efficient assembly despite structural complexity .
  • Spectroscopic Properties :
    • ¹H NMR : Multiple peaks (e.g., δ 9H, 5H) reflect aromatic and alkyl substituents.
    • HRMS (ESI) : Confirmed molecular mass (523.17837) aligns with calculated values, validating structural integrity .

Ethyl Carboxylate Derivatives (Unrelated Core Structures)

The compounds in , such as (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate, feature fully saturated bicyclic systems distinct from the dihydro-pyrrole scaffold. These exhibit:

  • Increased Ring Saturation : Octahydro or decahydro rings confer conformational rigidity but reduce π-electron delocalization.
  • Crystallographic Analysis : Structural confirmation via X-ray diffraction highlights differences in bond lengths and angles compared to unsaturated analogs .

Data Table: Comparative Analysis

Parameter (S)-2,5-dihydro-1H-pyrrole-2-carboxamide 1-Benzyl-N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrole-2-carboxamide (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Core Structure 2,5-dihydro-1H-pyrrole-2-carboxamide 2,5-dihydro-1H-pyrrole-2-carboxamide Octahydro-pyrrolopyridine
Key Substituents None (parent structure) Benzyl, chlorobenzyl, methoxyphenyl, phenyl Ethyl carboxylate, bicyclic framework
Synthetic Yield Not reported 75% Not specified
Physical Form Not reported Yellow solid Crystalline solid (X-ray confirmed)
Spectroscopic Confirmation N/A ¹H/¹³C NMR, HRMS X-ray crystallography
Reference N/A

Key Findings and Implications

  • Synthetic Efficiency : Multicomponent reactions enable high-yield synthesis of complex derivatives, suggesting adaptability for modifying the parent scaffold .
  • Structural Validation : Advanced techniques like HRMS and X-ray crystallography are critical for confirming stereochemical and structural details in related compounds .

Méthodes De Préparation

Ring-Closing Metathesis and Enzymatic Kinetic Resolution

The synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid via ring-closing metathesis (RCM) provides a foundational route for subsequent amidation. Starting from N-Boc-diallylamine, Grubbs’ second-generation catalyst facilitates RCM at 40°C in dichloromethane to form the 2,5-dihydropyrrole core . Subsequent alkoxycarbonylation using lithium hexamethyldisilazide (LHMDS) and methyl chloroformate introduces the carboxylic acid precursor . Enzymatic kinetic resolution with Candida antarctica lipase B achieves enantiomeric enrichment, yielding the (S)-enantiomer with >99% enantiomeric excess (ee) in optimized conditions .

Key Reaction Sequence

  • RCM : N-Boc-diallylamine → 1-Boc-2,5-dihydro-1H-pyrrole

  • Alkoxycarbonylation : Carboxylation at C2 using LHMDS and methyl chloroformate

  • Enzymatic Resolution : Separation of enantiomers via lipase-mediated hydrolysis

Conversion to the carboxamide requires Boc deprotection with trifluoroacetic acid (TFA) followed by amidation. Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and reacting with ammonium chloride yields the target carboxamide .

Alkylation Strategies with Racemization Control

A patent by EP3015456A1 details racemization-free alkylation for pyrrolidine-2-carboxylic acid derivatives, adaptable to dihydropyrroles . Starting from (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate, deprotonation with n-butyllithium at -78°C generates a lithium enolate, which undergoes alkylation with methyl iodide in the presence of tetrabutylammonium bromide (TBAB) . This method preserves chirality at C2, critical for retaining the (S)-configuration.

Representative Procedure

  • Deprotonation : (S)-ester (6.5 g, 25.1 mmol) + n-BuLi (40 mmol) in THF at -78°C

  • Alkylation : Methyl iodide (40 mmol) + TBAB (5 mol%), stirred for 3 hr

  • Workup : Quenching with acetic acid, extraction, and column chromatography (82.9% yield)

Hydrolysis of the methyl ester with LiOH and subsequent amidation via mixed carbonic anhydride formation affords the carboxamide. This approach avoids racemization during alkylation, making it suitable for scalable synthesis .

Stereoselective Synthesis via Rhodium Carbene Complexes

Rhodium-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles offers a stereoselective route to trans-2,3-disubstituted dihydropyrroles . Terminal alkynes react with azides to form triazoles, which generate α-imino rhodium carbenes upon treatment with [Rh2(OAc)4]. These intermediates undergo [3+2] cycloaddition with α,β-unsaturated aldehydes, producing dihydropyrroles with >20:1 trans selectivity .

Optimized Conditions

  • Catalyst : [Rh2(OAc)4] (2 mol%)

  • Substrates : Phenylacetylene, benzaldehyde, and vinyl aldehyde

  • Yield : 68–85% (trans:cis ratio >20:1)

To introduce the carboxamide, the aldehyde group is oxidized to a carboxylic acid and amidated. While this method excels in stereocontrol, the multi-step sequence limits its efficiency compared to direct approaches .

Base-Mediated Intramolecular Cyclization of Ugi-Propargyl Adducts

K2CO3-mediated 5-endo-dig cyclization of Ugi-propargyl adducts provides rapid access to 2,5-dihydropyrroles . The Ugi four-component reaction (4CR) between benzaldehyde, amine, isocyanide, and propiolic acid forms a propargylamide precursor. Treatment with K2CO3 in methanol induces cyclization via deprotonation and nucleophilic attack, yielding the dihydropyrrole ring in 75–92% yield .

Typical Protocol

  • Ugi 4CR : Benzaldehyde (1 mmol), aniline (1 mmol), tert-butyl isocyanide (1 mmol), propiolic acid (1 mmol) → Ugi adduct (85% yield)

  • Cyclization : Ugi adduct + K2CO3 (2 equiv) in MeOH, reflux, 12 hr → 2,5-dihydropyrrole (89% yield)

Amidation is achieved by substituting propiolic acid with a propargylamide in the Ugi reaction, directly forming the carboxamide. This one-pot strategy exemplifies atom economy and functional group compatibility .

Comparative Analysis of Synthetic Approaches

Method Key Steps Yield Stereoselectivity Steps to Amide
RCM/Enzymatic ResolutionMetathesis, carboxylation, resolution60–75% >99% ee 3
AlkylationEnolate formation, alkylation80–91% No racemization 2
Rhodium CatalysisTriazole cycloaddition68–85% trans >20:1 4
Ugi CyclizationMulticomponent reaction, base cyclization75–92% N/A1

The Ugi cyclization offers the shortest route to the carboxamide but lacks stereocontrol, whereas enzymatic resolution ensures high enantiopurity at the cost of additional steps . Alkylation strategies balance yield and chirality retention, making them ideal for industrial applications .

Q & A

What unresolved mechanistic questions exist regarding the compound’s role in [hypothetical] biochemical pathways?

  • Research Gaps :
  • Enzymatic interactions : Does the carboxamide group act as a hydrogen-bond donor or acceptor in enzyme binding?
  • Metabolic fate : Are metabolites (e.g., hydroxylated derivatives) bioactive? Use isotopic labeling (14C/3H) and microsomal assays to trace pathways.
  • Therapeutic potential : Screen against understudied targets (e.g., epigenetic regulators) using high-content imaging .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.